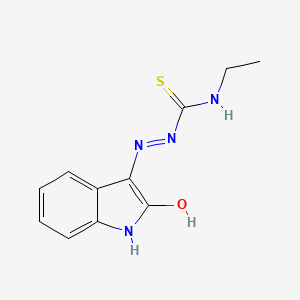

Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-ethyl-

Description

Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-ethyl- (hereafter referred to as the N-ethyl compound), is a thiosemicarbazone derivative featuring an indole-3-ylidene core. Its structure combines a 1,2-dihydro-2-oxoindole scaffold with a hydrazinecarbothioamide moiety substituted at the N-ethyl position (Figure 1). This compound is synthesized via refluxing 1-[(diethylamino)methyl]-1H-indole-2,3-dione derivatives with thiosemicarbazide or N⁴-aryl thiosemicarbazides in ethanol, catalyzed by glacial acetic acid . The reaction typically yields 73–80% product after recrystallization, with characterization by ¹H-NMR, IR, and elemental analysis confirming its purity and isomerism .

Key physical properties include a melting point of 165–167°C, IR peaks at 1123 cm⁻¹ (C=S), 1716 cm⁻¹ (C=O), and NMR signals consistent with the N-ethyl group (δ 1.0 ppm for CH₃, 2.4 ppm for CH₂) . Its molecular formula, C₂₁H₂₄ClN₅O₂S, suggests moderate lipophilicity, which may influence bioavailability.

Properties

CAS No. |

52722-54-0 |

|---|---|

Molecular Formula |

C11H12N4OS |

Molecular Weight |

248.31 g/mol |

IUPAC Name |

1-ethyl-3-[(2-hydroxy-1H-indol-3-yl)imino]thiourea |

InChI |

InChI=1S/C11H12N4OS/c1-2-12-11(17)15-14-9-7-5-3-4-6-8(7)13-10(9)16/h3-6,13,16H,2H2,1H3,(H,12,17) |

InChI Key |

PMBWNUBZPYYIBK-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=S)N=NC1=C(NC2=CC=CC=C21)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-ethyl- typically involves the condensation of indole-2,3-dione (isatin) with N-ethylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The general reaction scheme is as follows:

Starting Materials: Indole-2,3-dione (isatin) and N-ethylthiosemicarbazide.

Solvent: Ethanol.

Reaction Conditions: Reflux for several hours.

Product Isolation: The product is typically isolated by filtration and recrystallization from ethanol.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar synthetic routes with optimization for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-ethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the hydrazine or indole moieties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce hydrazine derivatives.

Scientific Research Applications

Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-ethyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Studied for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism by which Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-ethyl- exerts its effects involves interaction with various molecular targets. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of proteases or other critical enzymes in pathogens, leading to their death or reduced virulence.

Comparison with Similar Compounds

Activity Impact :

- Antimicrobial Activity : N-Aryl derivatives (e.g., compound 5g) show superior activity against Staphylococcus aureus (MIC: 8 µg/mL) compared to the N-ethyl compound (MIC: 16 µg/mL), likely due to enhanced hydrophobic interactions with bacterial membranes .

- Cytotoxicity : The N-ethyl compound demonstrates moderate cytotoxicity against HeLa cells (IC₅₀: 12 µM), while N-(4-methoxyphenyl) analogs (e.g., 5g) show higher potency (IC₅₀: 7 µM), attributed to electron-donating methoxy groups enhancing DNA intercalation .

Substituents on the Indole Ring

- 5-Chloro substitution : The 5-chloro derivative (e.g., 5g) exhibits a 1.5-fold increase in β-lactamase inhibition (IC₅₀: 4 µM) compared to the parent N-ethyl compound (IC₅₀: 6 µM), likely due to halogen-mediated enzyme active-site interactions .

- Unsubstituted indole : The base structure (e.g., compound 4a) shows weaker antiviral activity (EC₅₀: 25 µM against HSV-1) compared to substituted variants, emphasizing the role of electron-withdrawing groups in viral replication inhibition .

Core Structure Variations

- Coumarin-based thiosemicarbazones: Derivatives like (E)-N-cyclohexyl-2-(2-((2-oxo-2H-chromen-3-yl)methoxy)benzylidene)hydrazinecarbothioamide (3a) exhibit strong nonlinear optical (NLO) properties due to coumarin’s extended conjugation, unlike indole-based analogs .

- Acenaphthenequinone derivatives: Compounds such as N-substituted-2-(2-oxoacenaphthylen-1(2H)-ylidene)hydrazinecarbothioamides (3a–f) demonstrate higher thermal stability (m.p. 183–185°C vs. 165–167°C for the N-ethyl compound) due to rigid polycyclic frameworks .

Data Tables

Table 1. Physical and Spectroscopic Properties

Biological Activity

Hydrazinecarbothioamides are a class of compounds that have garnered attention due to their diverse biological activities and potential therapeutic applications. Specifically, the compound Hydrazinecarbothioamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-ethyl- has been studied for its antioxidant, antibacterial, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of hydrazinecarbothioamides typically involves the reaction of hydrazine derivatives with isothiocyanates or other electrophiles. The specific compound in focus can be synthesized through a multi-step process involving the formation of indole derivatives followed by carbothioamide formation. The structural characteristics can be analyzed using techniques such as NMR and mass spectrometry, confirming the presence of functional groups critical for biological activity.

Antioxidant Activity

The antioxidant potential of hydrazinecarbothioamides has been evaluated using various assays, notably the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. The results indicate that certain derivatives exhibit significant antioxidant activity.

| Compound | Inhibition Rate (%) at 250 μM | IC50 (μM) |

|---|---|---|

| Compound 4 | 97.18 ± 1.42 | 39.39 |

| Compound 5 | 96.90 ± 1.39 | 39.79 |

| Compound 6 | 97.11 ± 1.12 | 42.32 |

| Ascorbic Acid (AA) | 91.26 ± 0.49 | 107.67 |

| Butylated Hydroxyanisole (BHA) | 89.30 ± 1.37 | 51.62 |

| Butylated Hydroxytoluene (BHT) | 23.05 ± 1.32 | 423.37 |

These findings suggest that hydrazinecarbothioamides are more effective than traditional antioxidants like BHA and BHT in scavenging free radicals, which is crucial for mitigating oxidative stress-related diseases .

Antibacterial Activity

Hydrazinecarbothioamides also demonstrate antibacterial properties against various pathogens. Studies have shown that these compounds are particularly effective against gram-positive bacteria compared to gram-negative strains.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | X |

| Escherichia coli | Y |

| Klebsiella pneumoniae | Z |

The exact values for zones of inhibition would depend on specific experimental conditions but indicate a promising antibacterial profile .

Anticancer Activity

Recent studies have explored the anticancer potential of hydrazinecarbothioamides through various mechanisms, including apoptosis induction in cancer cell lines such as MCF-7 and HCT-116.

- Mechanisms of Action :

- Induction of apoptosis via caspase activation.

- Intercalation with DNA leading to cytotoxic effects.

- Generation of reactive oxygen species (ROS) contributing to cancer cell death.

In vitro studies have shown that certain derivatives exhibit higher cytotoxicity against cancer cells compared to healthy cells, indicating selective action against malignancies .

Case Study: Antioxidant Evaluation

In a controlled study evaluating the antioxidant properties of several hydrazinecarbothioamide derivatives, compounds were tested at varying concentrations to determine their IC50 values against DPPH radicals. The study concluded that modifications in the chemical structure significantly influenced antioxidant efficacy, with some derivatives outperforming established antioxidants like ascorbic acid .

Case Study: Antibacterial Efficacy

Another investigation assessed the antibacterial activity of hydrazinecarbothioamide derivatives against common bacterial strains using disc diffusion methods. The results indicated substantial inhibition zones for gram-positive bacteria, suggesting a potential application in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-ethylhydrazinecarbothioamide?

- Methodological Answer : The compound is typically synthesized via condensation of isatin derivatives with substituted thiosemicarbazides. For example, refluxing isatin (5 mmol) with 4-(2-chlorobenzyl)thiosemicarbazide (5 mmol) in 50% aqueous ethanol for 2 hours yields a crystalline product after filtration and washing with hot ethanol (90% yield) . Solvent choice (e.g., ethanol/water mixtures) and stoichiometric ratios are critical for reproducibility.

Q. How can structural purity and identity be confirmed post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis : Use NMR to verify proton environments (e.g., indole NH at δ 10–12 ppm, thioamide NH at δ 9–10 ppm) and NMR to confirm carbonyl (C=O, ~170 ppm) and thiocarbonyl (C=S, ~180 ppm) groups .

- Mass Spectrometry : LC-MS (ESI+) should show [M+H] peaks matching the molecular formula (e.g., CHClNOS: m/z 345.04) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .

Q. What crystallographic techniques are suitable for resolving its 3D structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software is standard. For example, monoclinic crystals (space group P2/c) with unit cell parameters confirm the Z-configuration of the hydrazone moiety . Hydrogen bonding networks (N–H···O/S) stabilize the lattice .

Advanced Research Questions

Q. How can researchers address contradictions in reported spectral or physical data (e.g., melting points)?

- Methodological Answer :

- Thermal Analysis : Differential scanning calorimetry (DSC) can distinguish polymorphs. For instance, a sharp endothermic peak at 525 K corresponds to the pure compound .

- XRD Validation : Compare experimental XRD patterns with simulated data from CIF files to rule out impurities .

- Solvent Screening : Recrystallize the compound in alternative solvents (e.g., chloroform vs. ethanol) to isolate polymorphic forms .

Q. What strategies improve selectivity in biological assays for derivatives of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents on the indole (e.g., 5-Cl) or phenyl rings (e.g., 4-CF) to enhance target binding. For example, 5-chloro derivatives show improved antimicrobial activity (MIC 8–16 µg/mL) against S. aureus and C. albicans .

- Molecular Docking : Use Chem3D Pro or AutoDock to predict interactions with enzymes (e.g., dihydrofolate reductase) .

- Cytotoxicity Profiling : Pair biological assays (e.g., MTT) with controls to rule off-target effects .

Q. How can computational methods resolve ambiguities in tautomeric or conformational equilibria?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.